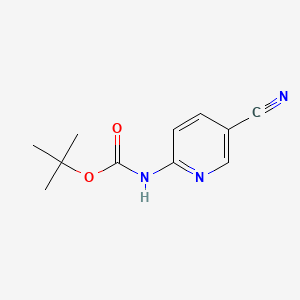

2-(Boc-amino)-5-cyanopyridine

Overview

Description

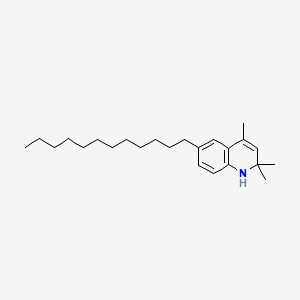

The compound "2-(Boc-amino)-5-cyanopyridine" is a derivative of 2-aminopyridine, which is a versatile intermediate in the synthesis of various heterocyclic compounds. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is a protected form of an amino pyridine, commonly used in peptide synthesis or other applications where the amino group needs to be deprotected at a later stage.

Synthesis Analysis

The synthesis of related 2-aminopyridine derivatives has been explored in several studies. For instance, a novel synthesis of 2-amino-3-cyanopyridine derivatives was achieved through one-pot multicomponent reactions using nanostructured diphosphate Na2CaP2O7 as a catalyst under solvent-free conditions . This method provided good to outstanding yields and represents an environmentally friendly approach. Similarly, the synthesis of steroidal 3-cyano-2-aminopyridines was established under solvent-free conditions, highlighting the potential for late-stage functionalization .

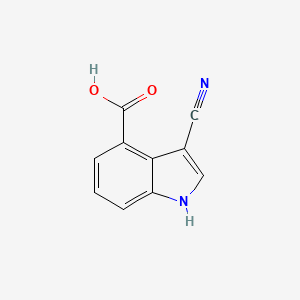

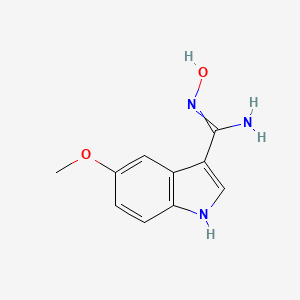

Molecular Structure Analysis

The molecular structure of 2-aminopyridine derivatives has been characterized using various spectroscopic techniques. For example, the structure of a steroidal 2-aminopyridine was confirmed by X-ray analysis . In another study, the structural properties of cyano-bridged heteropolynuclear complexes were investigated using FT-IR and FT-Raman spectroscopy, as well as X-ray powder diffraction .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-3-cyanopyridines is significant for the synthesis of various heterocyclic systems. These compounds can undergo intermolecular cyclization with formamide to yield pyrido[2,3-d]pyrimidine derivatives . Additionally, the presence of amino and nitrile groups in these molecules provides opportunities for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyridine derivatives can be inferred from their synthesis and structural characterization. The thermal behaviors of cyano-bridged complexes were investigated using TG and DTG methods, providing insights into their stability . The synthesized 2-amino-3-cyanopyridine derivatives were characterized by FT-IR, 1H NMR, and 13C NMR, and their purity was evaluated using gas chromatography/mass spectrometry .

Scientific Research Applications

Synthesis and Characterization in Peptide Chemistry

2-(Boc-amino)-5-cyanopyridine derivatives have been utilized in the synthesis and characterization of redox derivatives of lysine and related peptides. Such derivatives, containing electron donors like phenothiazine or redox chromophores such as tris(2,2'-bipyridine)ruthenium(II), are synthesized and characterized to explore their potential in engineering light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).

Electrophilic Amination

This compound derivatives are also involved in electrophilic amination processes. For example, the preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers an N-Boc group to N- and C-nucleophiles, demonstrates the compound's role in forming N β -Boc-hydrazines and N-Boc-amino derivatives (Vidal et al., 1993).

Triazole-based Scaffolds

The compound is relevant in the synthesis of triazole-based scaffolds. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, for instance, involves using this compound derivatives to create protected versions of triazole amino acids. This process is crucial for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).

Mimicking β-Strand in Peptides

The compound also finds application in mimicking β-strand structures in peptides. Unnatural amino acid derivatives of this compound, with specific hydrogen-bonding functionality, can replicate the hydrogen-bonding side of a tripeptide β-strand. Such derivatives are used in the synthesis of peptides that form β-sheet-like hydrogen-bonded dimers, contributing significantly to the field of peptide chemistry (Nowick et al., 2000).

Antibacterial Activity and Molecular Docking Studies

In addition to these applications, this compound derivatives have been used in the synthesis of compounds with antibacterial properties. Studies assessing the antibacterial activity and conducting molecular docking analyses on these compounds provide insights into their potential use as antibacterial agents with high potency (Kibou et al., 2022).

Mechanism of Action

Target of Action

The primary target of 2-(Boc-amino)-5-cyanopyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is to act as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura coupling reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound is stable under most conditions, which suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is stable under most conditions, but can be cleaved under mild acidolysis . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-(5-cyanopyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQQNZYKHZVLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654793 | |

| Record name | tert-Butyl (5-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

902837-44-9 | |

| Record name | tert-Butyl (5-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

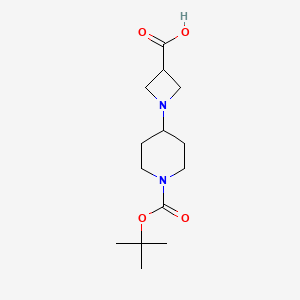

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)

![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)